molecular formula C19H14ClNO B2373175 (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-phenylprop-2-en-1-one CAS No. 1067529-77-4

(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-phenylprop-2-en-1-one

Cat. No.: B2373175
CAS No.: 1067529-77-4
M. Wt: 307.78
InChI Key: MFYDEDLDTMYCBI-CSKARUKUSA-N
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Description

(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-phenylprop-2-en-1-one is a synthetic organic compound belonging to the class of quinoline derivatives

Preparation Methods

The synthesis of (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-phenylprop-2-en-1-one typically involves a multi-step process. One common method is the direct olefination reaction between diethyl 2-methylquinoline-3,4-dicarboxylate and various aromatic aldehydes. This reaction can be carried out under mild conditions using eco-friendly reagents such as 1,3-dimethylurea and L-(+)-tartaric acid . The reaction conditions are designed to be efficient and catalyst-free, making the process more sustainable and environmentally friendly.

Chemical Reactions Analysis

(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction may produce quinoline-3-yl alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to DNA and interfering with its replication and transcription processes. This leads to the inhibition of cancer cell proliferation and induces apoptosis (programmed cell death) in tumor cells .

Comparison with Similar Compounds

(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-phenylprop-2-en-1-one can be compared with other quinoline derivatives such as:

What sets this compound apart is its unique combination of a chloro group and a phenylprop-2-en-1-one moiety, which contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO/c1-13-7-9-17-16(11-13)12-15(19(20)21-17)8-10-18(22)14-5-3-2-4-6-14/h2-12H,1H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYDEDLDTMYCBI-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)C=CC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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